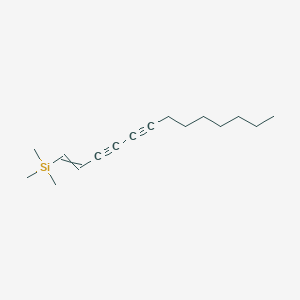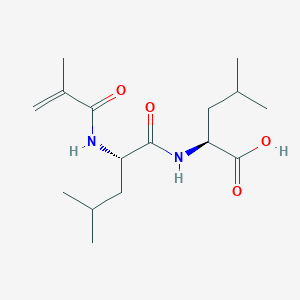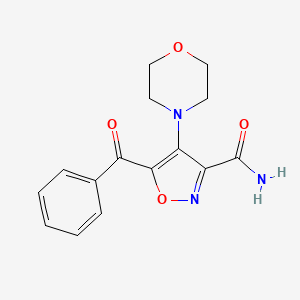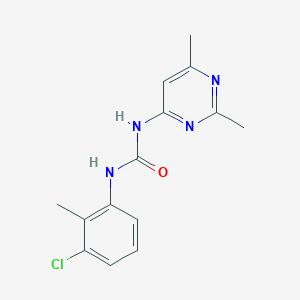![molecular formula C23H16ClN3O5 B12598488 N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide CAS No. 648909-34-6](/img/structure/B12598488.png)
N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide is a complex organic compound that features an anthracene moiety, a chloro group, and two nitro groups attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage under controlled conditions, often using amide coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.
Medicine: Explored for its potential anti-cancer properties, given the presence of nitro groups which can be bio-reductively activated.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism by which N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide exerts its effects is largely dependent on its chemical structure:
Molecular Targets: The compound can interact with various biological targets, including enzymes and receptors, through its nitro and chloro groups.
Pathways Involved: The nitro groups can undergo bio-reductive activation, leading to the formation of reactive intermediates that can interact with DNA or proteins, potentially leading to anti-cancer effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide is unique due to the combination of its anthracene moiety with chloro and nitro groups, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other anthracene derivatives, making it a compound of interest for further research .
Eigenschaften
CAS-Nummer |
648909-34-6 |
|---|---|
Molekularformel |
C23H16ClN3O5 |
Molekulargewicht |
449.8 g/mol |
IUPAC-Name |
N-[(1S)-1-anthracen-9-ylethyl]-4-chloro-3,5-dinitrobenzamide |
InChI |
InChI=1S/C23H16ClN3O5/c1-13(21-17-8-4-2-6-14(17)10-15-7-3-5-9-18(15)21)25-23(28)16-11-19(26(29)30)22(24)20(12-16)27(31)32/h2-13H,1H3,(H,25,28)/t13-/m0/s1 |
InChI-Schlüssel |
FZHMZDHJRJBNTR-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)NC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)NC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)

![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)

![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)

![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)
